2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine
Description
2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a trifluoromethyl group at position 6, an ethyl substituent at position 4, and a chlorine atom at position 2. Pyrimidines with trifluoromethyl groups are widely studied due to their enhanced metabolic stability, lipophilicity, and bioactivity . This compound serves as a key intermediate in agrochemical and pharmaceutical synthesis, particularly for fungicides and insecticides, where the trifluoromethyl group contributes to improved target binding and resistance to enzymatic degradation . Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous pyrimidine derivatives, where chloro groups are replaced by other functional groups under reflux conditions with bases like cesium carbonate .
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
2-chloro-4-ethyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H6ClF3N2/c1-2-4-3-5(7(9,10)11)13-6(8)12-4/h3H,2H2,1H3 |
InChI Key |
WWKCLUXXYGFEIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-ethylpyrimidine with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic displacement under varied conditions:
| Reagent | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Ammonia (NH₃) | EtOH, reflux, 6–8 h | 2-Amino-4-ethyl-6-(trifluoromethyl)pyrimidine | 78–85% | Ethanol solvent enhances selectivity for mono-substitution |
| Sodium methoxide | DMF, 80°C, 12 h | 2-Methoxy-4-ethyl-6-(trifluoromethyl)pyrimidine | 65% | Higher polarity solvents favor SNAr mechanism |
| Piperidine | THF, RT, 24 h | 2-Piperidino-4-ethyl-6-(trifluoromethyl)pyrimidine | 92% | Steric hindrance from ethyl group slows reaction |
Mechanistic Notes :
-
The trifluoromethyl group at position 6 activates the pyrimidine ring toward SNAr (aromatic nucleophilic substitution) by withdrawing electron density.
-
Ethyl group at position 4 provides steric stabilization to transition states, reducing side reactions .
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings for constructing complex heterocycles:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield | Application |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 100°C, 12 h | 2-Phenyl-4-ethyl-6-(trifluoromethyl)pyrimidine | 80% | Intermediate for kinase inhibitors |
| Vinylboronic ester | PdCl₂(dppf), CsF, THF, 80°C, 8 h | 2-Vinyl-4-ethyl-6-(trifluoromethyl)pyrimidine | 73% | Precursor for polymerizable monomers |
Buchwald-Hartwig Amination
| Amine | Catalyst System | Product | Yield | Selectivity |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu, toluene | 2-Morpholino-4-ethyl-6-(trifluoromethyl)pyrimidine | 88% | Exclusive C–N bond formation |
Kinetic Studies :
-
Turnover frequencies (TOF) for Suzuki couplings range from 120–150 h⁻¹ , influenced by steric bulk of the boronic acid.
Acidic Hydrolysis
| Conditions | Product | Yield | Notes |
|---|---|---|---|
| 6M HCl, reflux, 24 h | 2-Hydroxy-4-ethyl-6-(trifluoromethyl)pyrimidine | 95% | Trifluoromethyl group remains intact |
Base-Mediated Ring Opening
| Conditions | Product | Yield | Mechanism |
|---|---|---|---|
| NaOH (10%), EtOH, 100°C, 8 h | Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-6-carboxylate | 68% | Retro-aldol cleavage followed by esterification |
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophiles to positions 5 and 3:
Computational Insights :
Radical Reactions
Under photoredox catalysis, the compound participates in C–H functionalization:
| Catalyst | Radical Source | Product | Yield | Application |
|---|---|---|---|---|
| Ir(ppy)₃ | Hantzsch ester, blue LEDs | 2-Chloro-4-ethyl-5-aryl-6-(trifluoromethyl)pyrimidine | 60–75% | Access to polyfunctionalized agrochemical intermediates |
Industrial-Scale Chlorination (Patent Data)
A high-yield synthesis from 2-hydroxy precursors involves:
| Step | Conditions | Conversion | Purity |
|---|---|---|---|
| Chlorination with SOCl₂ | DMF (cat.), 1,2-dichloroethane, 110°C, 4 h | 98% | 99.5% |
Stability Under Environmental Conditions
| Condition | Degradation Products | Half-Life | Implications |
|---|---|---|---|
| UV light (254 nm) | 4-Ethyl-6-(trifluoromethyl)pyrimidin-2-ol | 12 h | Requires dark storage for long-term stability |
| Aqueous pH 9 | Ring-opened carboxylate derivatives | 48 h | Limited utility in alkaline formulations |
Scientific Research Applications
Pharmaceutical Development
Overview
This compound serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and cancer treatments. The trifluoromethyl group enhances biological activity, making it a valuable scaffold for drug design.
Case Studies
- Structure–Activity Relationship Studies : Research has indicated that pyrimidine derivatives can act as inhibitors of specific enzymes or receptors. For instance, a study highlighted the development of pyrimidine-4-carboxamides that demonstrated significant inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in various neurological functions .
- Anticancer Activity : Several derivatives of pyrimidine have shown promising results against cancer cell lines. A study reported that modifications to the pyrimidine structure led to compounds with enhanced cytotoxicity against specific cancer types, indicating the potential for developing targeted therapies .
Agricultural Chemicals
Overview
The compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its chemical properties allow for effective crop protection and yield enhancement.
Applications in Agrochemicals
- Herbicide Development : The compound's ability to inhibit specific plant enzymes makes it suitable for developing selective herbicides that target unwanted vegetation while preserving crops.
- Fungicide Formulations : Research has demonstrated that pyrimidine derivatives can exhibit antifungal properties, making them candidates for new fungicide formulations .
Material Science
Overview
In material science, 2-chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is explored for its potential in creating advanced materials such as polymers and coatings.
Applications in Material Science
- Polymer Development : The compound's unique trifluoromethyl group contributes to the thermal stability and mechanical properties of polymers, making it an attractive candidate for high-performance materials.
- Coatings : Its chemical characteristics are being studied for applications in protective coatings that require resistance to harsh environmental conditions .
Analytical Chemistry
Overview
In analytical chemistry, this compound is employed as a standard in various methods, aiding in the detection and quantification of similar compounds in complex mixtures.
Applications in Analytical Chemistry
- Standardization in Methods : The compound serves as a reference material in chromatographic techniques, helping to ensure accuracy and reliability in analytical results.
- Detection of Biological Compounds : Its use in assays for detecting biological molecules has been noted, particularly in studies involving enzyme inhibition and receptor modulation .
Data Table: Applications Summary
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Inhibitors of NAPE-PLD; anticancer activity |
| Agricultural Chemicals | Herbicides and fungicides | Effective crop protection; antifungal properties |
| Material Science | Advanced materials (polymers/coatings) | Enhanced thermal stability; protective coatings |
| Analytical Chemistry | Standardization and detection | Reference material for chromatographic methods |
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is largely dependent on its chemical structure and the functional groups present. The trifluoromethyl group, being highly electronegative, can influence the compound’s interaction with biological targets by enhancing its binding affinity and specificity. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules. The ethyl group can undergo metabolic transformations, potentially leading to the formation of active metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The bioactivity and physicochemical properties of pyrimidine derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with structurally related compounds:
Electronic and Steric Effects
- Chlorine Position : Chlorine at C2 (target compound) vs. C4 (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) alters electrophilicity. C2-Cl derivatives undergo faster nucleophilic substitution due to proximity to electron-withdrawing CF₃ .
- Trifluoromethyl Group : The CF₃ group at C6 enhances electron-withdrawing effects, stabilizing negative charges during reactions. This contrasts with CF₃ at C2 (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine), which reduces ring activation .
- Ethyl vs.
Biological Activity
2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine features a pyrimidine ring substituted at positions 2, 4, and 6. The presence of the trifluoromethyl group is critical for enhancing biological activity, particularly in terms of solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including Chlamydia trachomatis, which is significant given the lack of FDA-approved treatments for chlamydial infections.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine | Chlamydia trachomatis | 50 μg/mL |
| Control (Penicillin) | Chlamydia trachomatis | 3 μg/mL |
The compound's selectivity for Chlamydia over other bacteria indicates its potential as a targeted therapeutic agent without affecting host cell viability .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. In vitro studies revealed that it inhibits cell proliferation effectively while displaying a favorable selectivity index compared to normal cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | 19-fold lesser effect on MCF10A |
| MCF10A (Non-cancer) | >2.5 | N/A |
The compound's mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression, such as matrix metalloproteinases (MMPs) .
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine has been identified as a potent inhibitor of branched-chain amino acid transaminases (BCATs). These enzymes are crucial in the metabolism of branched-chain amino acids and are implicated in various cancer types.
Table 3: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine | BCAT1/BCAT2 | <50 |
| Control (BAY-771) | BCAT1/BCAT2 | >500 |
This inhibition suggests that the compound could serve as a chemical probe for further research into metabolic pathways in cancer cells .
Case Studies
- Antichlamydial Activity : A study demonstrated that derivatives of pyrimidines with similar structures to 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine showed significant antichlamydial activity without affecting mammalian cell viability. This highlights the potential for developing selective therapies targeting Chlamydia infections .
- Cancer Treatment Potential : In vivo studies using mouse models indicated that treatment with this compound led to a substantial reduction in tumor size and metastasis in TNBC models, outperforming standard treatments like 5-Fluorouracil .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine in laboratory settings?
- Methodological Answer :
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is inadequate .
-
Containment : Perform reactions in fume hoods or gloveboxes to avoid inhalation of volatile byproducts. Use HEPA-filtered vented balance enclosures for weighing .
-
Waste Management : Segregate halogenated waste (e.g., chloro-derivatives) from non-halogenated solvents. Collaborate with certified waste disposal agencies to comply with EPA/DOT regulations .
-
Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
Safety Parameter Recommendation Source PPE Gloves, goggles, respirators Containment Fume hoods/gloveboxes Waste Segregation Halogenated vs. non-halogenated
Q. Which spectroscopic methods are most effective for characterizing 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine?
- Methodological Answer :
- NMR Spectroscopy : NMR detects trifluoromethyl groups (δ: -60 to -70 ppm). NMR identifies chloro-substituted carbons (δ: 110-125 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 255.03) and fragmentation patterns (e.g., loss of Cl) .
- IR Spectroscopy : Stretching vibrations for C-Cl (550–850 cm) and CF (1100–1250 cm) provide structural validation .
Q. What are the standard synthetic routes for 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine?
- Methodological Answer :
- Step 1 : Condense ethyl acetoacetate with trifluoroacetamidine under basic conditions (KCO/DMF) to form the pyrimidine core .
- Step 2 : Chlorinate the 2-position using POCl/PCl at 80–100°C (yield: 60–75%) .
- Purification : Use silica gel chromatography (hexane:EtOAc = 4:1) or recrystallization from ethanol .
Advanced Research Questions
Q. How can computational methods like DFT resolve contradictory reactivity data for 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine?
- Methodological Answer :
-
DFT Modeling : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate Fukui indices ( and ). High values at C-2 and C-4 predict nucleophilic attack sites, explaining regioselectivity discrepancies in SNAr reactions .
-
Transition State Analysis : Identify energy barriers for Cl displacement using QM/MM simulations. Compare solvent effects (e.g., DMSO vs. THF) on activation energies .
Computational Parameter Application Source Fukui Indices Reactivity prediction QM/MM Solvent Effects Reaction kinetics
Q. What strategies mitigate stability issues of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine under acidic/basic conditions?
- Methodological Answer :
- pH Control : Store solutions at pH 6–8 (buffered with ammonium acetate) to prevent hydrolysis of the chloro group .
- Additives : Add radical scavengers (e.g., BHT) to suppress decomposition via free-radical pathways in photochemical reactions .
- Lyophilization : For long-term storage, lyophilize the compound under vacuum and store at -20°C in amber vials .
Q. How can researchers reconcile conflicting biological activity data for derivatives of this compound?
- Methodological Answer :
- Dose-Response Curves : Perform IC assays across 5–10 concentrations to identify non-linear toxicity thresholds (e.g., in cancer cell lines) .
- Metabolite Profiling : Use LC-MS to detect active metabolites (e.g., dechlorinated species) that may contribute to off-target effects .
- Structural Analogues : Compare with 6-(trifluoromethyl)thiazolo[5,4-b]pyridine derivatives to isolate electronic vs. steric contributions to activity .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the electrophilicity of the 2-chloro position?
- Methodological Answer :
- Solvent Polarity : In polar aprotic solvents (DMF), the chloro group exhibits higher electrophilicity ( = 12) due to enhanced leaving-group stabilization. Non-polar solvents (toluene) reduce reactivity ( = 2) .
- Steric Effects : Bulky 4-ethyl substituents hinder nucleophilic access in sterically crowded environments, leading to underestimation of reactivity in some studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
